

An In-Depth Technical Guide to Isobutylsulfamoyl Chloride: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutylsulfamoyl Chloride*

Cat. No.: *B1321835*

[Get Quote](#)

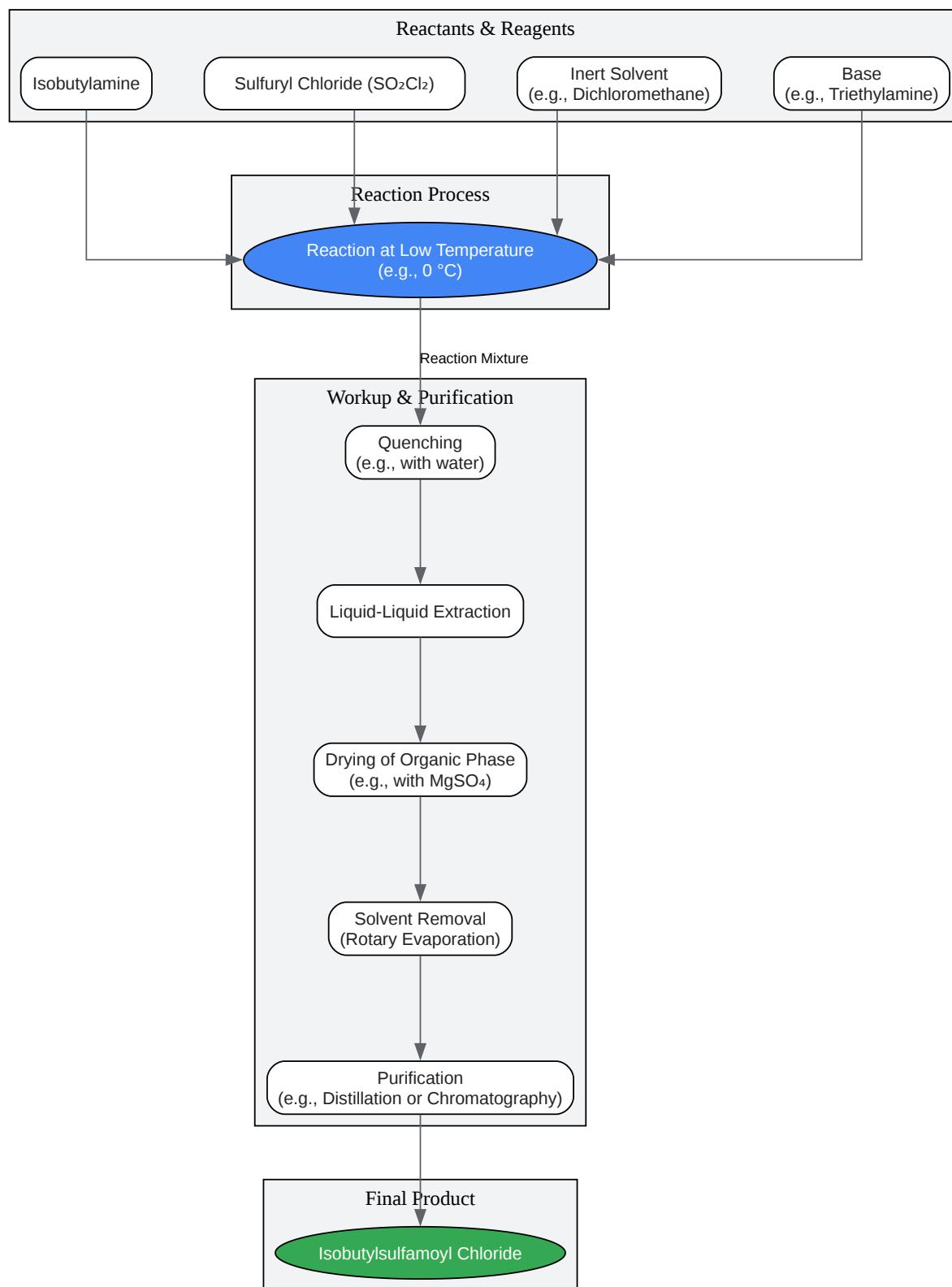
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **isobutylsulfamoyl chloride**. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development, where sulfamoyl chloride derivatives are pivotal intermediates.

Core Chemical Properties

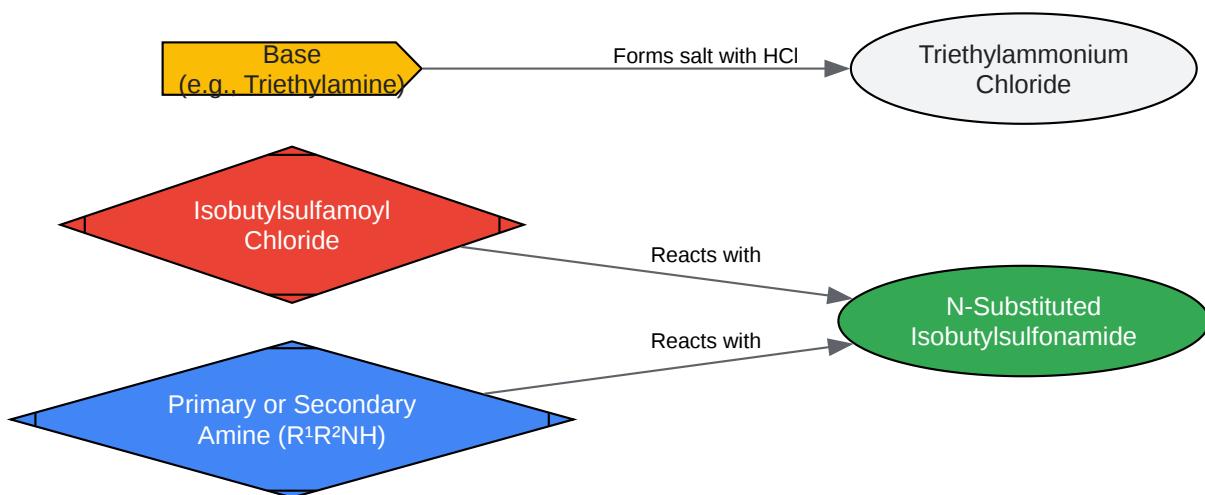
Isobutylsulfamoyl chloride, also known as N-(2-methylpropyl)sulfamoyl chloride, is a reactive chemical intermediate. While extensive physical property data is not widely published, the fundamental chemical identifiers and characteristics are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Reference
CAS Number	26118-68-3	[1]
Molecular Formula	C ₄ H ₁₀ ClNO ₂ S	[1]
Molecular Weight	171.64 g/mol	[1]
Physical Form	Liquid	[1]
Synonyms	N-(2-methylpropyl)sulfamoyl chloride, 2-Methylpropanesulfamyl chloride	


Synthesis and Reactivity

Isobutylsulfamoyl chloride is a key reagent for the introduction of the isobutylsulfamoyl group, a common moiety in various biologically active molecules. Its primary utility lies in the synthesis of N-substituted sulfonamides through reaction with primary and secondary amines.

General Synthesis of Isobutylsulfamoyl Chloride


While a specific, detailed experimental protocol for the synthesis of **isobutylsulfamoyl chloride** is not readily available in the public literature, a general and widely applicable method involves the reaction of isobutylamine with sulfonyl chloride (SO₂Cl₂) in an inert solvent. A base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct.

Below is a logical workflow for the synthesis of N-alkylsulfamoyl chlorides, which can be adapted for **isobutylsulfamoyl chloride**.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the synthesis of **Isobutylsulfamoyl Chloride**.

Reactivity: Synthesis of N-Substituted Sulfonamides

The primary reaction of **isobutylsulfamoyl chloride** is with nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of drug candidates. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

[Click to download full resolution via product page](#)

Figure 2: Reaction scheme for the synthesis of N-substituted sulfonamides.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the synthesis and use of **isobutylsulfamoyl chloride**. Researchers should optimize these conditions for their specific substrates and scales.

Representative Protocol for the Synthesis of N-Alkylsulfamoyl Chlorides

This protocol is adapted from general procedures for the synthesis of sulfamoyl chlorides.

Materials:

- Isobutylamine
- Sulfuryl chloride (SO_2Cl_2)
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of isobutylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled to 0 °C in an ice bath.
- A solution of sulfuryl chloride (1.05 eq) in anhydrous DCM is added dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.
- The reaction is quenched by the slow addition of cold water.
- The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude **isobutylsulfamoyl chloride**.

- Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Representative Protocol for the Synthesis of a Sulfonamide

This protocol outlines the general procedure for reacting **isobutylsulfamoyl chloride** with an amine.

Materials:

- **Isobutylsulfamoyl chloride**
- A primary or secondary amine
- Triethylamine (TEA) or another suitable base
- Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
- 1M Hydrochloric acid
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- The amine (1.0 eq) and triethylamine (1.2 eq) are dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- The solution is cooled to 0 °C.
- A solution of **isobutylsulfamoyl chloride** (1.1 eq) in the same anhydrous solvent is added dropwise to the cooled amine solution.

- The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.
- The reaction mixture is diluted with the solvent and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
- The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Safety and Handling

Isobutylsulfamoyl chloride is expected to be a reactive and corrosive compound. It is likely to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Conclusion

Isobutylsulfamoyl chloride serves as a valuable and reactive intermediate for the synthesis of N-isobutylsulfonamides, a class of compounds with significant potential in drug discovery and development. The synthetic routes and reaction protocols outlined in this guide provide a foundational framework for researchers to utilize this reagent effectively in their synthetic endeavors. As with all reactive chemicals, appropriate safety precautions are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to Isobutylsulfamoyl Chloride: Properties and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321835#isobutylsulfamoyl-chloride-chemical-properties-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com